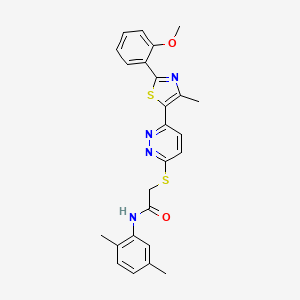

4-Bromo-2-iodo-6-nitroanisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

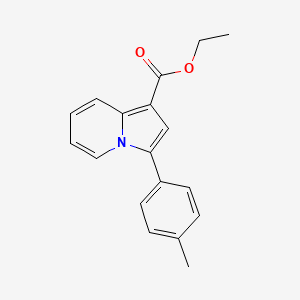

4-Bromo-2-iodo-6-nitroanisole is a chemical compound with the IUPAC name 5-bromo-1-iodo-2-methoxy-3-nitrobenzene . It has a molecular weight of 357.93 .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H5BrINO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a density of 2.188±0.06 g/cm3 and a boiling point of 373.6±42.0 °C .Aplicaciones Científicas De Investigación

Interactions and Aggregation Studies

Research involving compounds structurally similar to "4-Bromo-2-iodo-6-nitroanisole" has focused on understanding their aggregation behavior and intermolecular interactions. For instance, studies on 2-hydroxy-3-iodo-5-nitrobenzaldehyde and 2,4-diiodo-6-nitroanisole highlighted the role of hydrogen bonding, iodo-nitro interactions, and aromatic pi-pi stacking interactions in the aggregation of these molecules. Such insights are crucial for the design of advanced materials and understanding the solid-state behavior of organic compounds (Garden et al., 2004).

Synthetic Pathways and Chemical Properties

Research also delves into the synthetic pathways and chemical properties of compounds related to "this compound". For example, the synthesis of 2-bromo-4-nitrophenol from 2-methoxy-5-nitroaniline, involving diazotization and the Sandmeyer reaction, highlights the methodological advancements in producing nitroanisole derivatives. These studies not only provide insights into the synthesis of complex organic compounds but also help in understanding the chemical behavior of bromo-nitroanisole derivatives, which can be instrumental in designing novel compounds for various applications (Li Zi-ying, 2008).

Spectroscopic Analysis and Molecular Structure

Further research into the vibrational spectroscopic analysis of 4-bromo-3-nitroanisole provides comprehensive insights into its molecular structure, vibrational frequencies, and electronic properties. Such studies are pivotal for the development of materials with specific electronic and optical properties, contributing to the fields of molecular electronics and photonics (Balachandran & Karunakaran, 2013).

Environmental and Electrochemical Studies

The environmental fate and electrochemical behavior of nitroanisole derivatives, including studies on their reductive transformation and potential toxicity, are of significant interest. Understanding the environmental impact and degradation pathways of such compounds is essential for assessing their ecological risk and designing environmentally benign substances (Hawari et al., 2015).

Safety and Hazards

4-Bromo-2-iodo-6-nitroanisole is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

5-bromo-1-iodo-2-methoxy-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOUTSIFAJBDGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2579894.png)

![2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2579895.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2579901.png)

![N-butyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2579904.png)

![2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid](/img/structure/B2579906.png)

![2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2579908.png)